molecular formula C18H16N4O4S3 B10872887 4-methoxy-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}benzamide

4-methoxy-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}benzamide

Cat. No.: B10872887
M. Wt: 448.5 g/mol
InChI Key: FUKOJDFJXWIUTE-UHFFFAOYSA-N
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Description

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of thiazole and sulfonamide groups

Preparation Methods

The synthesis of 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with appropriate reagents.

    Introduction of the Sulfonamide Group: This involves the reaction of the thiazole derivative with sulfonyl chloride.

    Attachment of the Methoxybenzoyl Group: This step involves the reaction of the intermediate with 4-methoxybenzoyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE include:

    4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE: This compound shares structural similarities but may differ in functional groups or substituents.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as aminothiazoles, which exhibit similar biological activities.

    Sulfonamide Derivatives: Compounds with sulfonamide groups, known for their antimicrobial properties.

The uniqueness of 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O4S3

Molecular Weight

448.5 g/mol

IUPAC Name

4-methoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H16N4O4S3/c1-26-14-6-2-12(3-7-14)16(23)21-17(27)20-13-4-8-15(9-5-13)29(24,25)22-18-19-10-11-28-18/h2-11H,1H3,(H,19,22)(H2,20,21,23,27)

InChI Key

FUKOJDFJXWIUTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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